4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile
CAS No.:
Cat. No.: VC20685943
Molecular Formula: C8H4Cl2N2O2
Molecular Weight: 231.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4Cl2N2O2 |
|---|---|
| Molecular Weight | 231.03 g/mol |
| IUPAC Name | 4,5-dichloro-3,6-dihydroxycyclohexa-1,4-diene-1,2-dicarbonitrile |
| Standard InChI | InChI=1S/C8H4Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h7-8,13-14H |
| Standard InChI Key | MJIPFSIQEXCDKN-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)C1=C(C(C(=C(C1O)Cl)Cl)O)C#N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is formally named 4,5-dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile under IUPAC conventions. Alternative designations include:
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4,5-Dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile
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2,3-Dichloro-5,6-dicyanohydroquinone
Its CAS registry number (4640-41-9) distinguishes it from structurally related compounds like 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dicarbonitrile (CAS 4655-79-2) and the oxidized derivative DDQ (CAS 84-58-2) .
Molecular Formula and Weight
The compound has the molecular formula C₈H₂Cl₂N₂O₂, with a calculated molecular weight of 229.02 g/mol . Its exact mass, derived from isotopic distribution, is 227.94900 g/mol, while the monoisotopic mass is 227.94900 g/mol .
Structural Features
The molecule comprises a benzene ring substituted with:
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Two hydroxyl (-OH) groups at positions 3 and 6
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Two chlorine atoms at positions 4 and 5
This arrangement creates a planar, electron-deficient aromatic system that facilitates conjugation between the nitrile groups and the ring’s π-electrons. The hydroxyl groups introduce hydrogen-bonding capabilities, influencing solubility and crystallinity.
Synthesis and Manufacturing
Historical Synthesis Pathways
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C (chlorination) |
| Solvent | Dichloromethane |
| Catalyst | None required |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound decomposes above 210°C without melting, consistent with its crystalline structure . Key thermal parameters include:
Solubility Profile
Solubility varies significantly with solvent polarity:
Table 2: Solubility in Common Solvents
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | Reacts |
| Methanol | 12.4 |
| Acetic Acid | 18.9 |
| Chloroform | 1.2 |
The compound’s reactivity with water arises from hydrolysis of the nitrile groups to carboxylic acids under acidic or basic conditions .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 3250 cm⁻¹ (O-H stretch) .
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¹H NMR (DMSO-d₆): No aromatic protons due to full substitution; hydroxyl protons appear as a broad singlet at δ 10.2 ppm .
Reactivity and Functional Applications
Redox Behavior
As a hydroquinone derivative, the compound undergoes reversible two-electron oxidation to form the corresponding quinone (DDQ) . The standard reduction potential (E°) for this transition is +1.02 V vs. SHE, making it a mild reducing agent .
Role in Organic Synthesis
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Precursor to DDQ: Oxidation with potassium persulfate (K₂S₂O₈) in sulfuric acid quantitatively yields DDQ, a reagent for dehydrogenation and aromatization .
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Ligand in Coordination Chemistry: The hydroxyl and nitrile groups enable complexation with transition metals like Cu(II) and Fe(III), forming catalysts for oxidation reactions .
Table 3: Catalytic Performance of Metal Complexes
| Metal Ion | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Cu(II) | Benzyl Alcohol | 92 | 88 |
| Fe(III) | Cyclohexane | 67 | 95 |
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